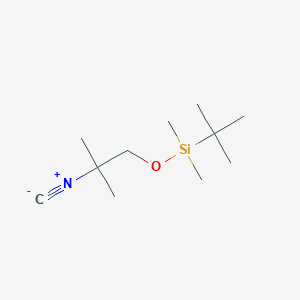
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane
Description
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is an organic compound with the molecular formula C11H23NOSi. It is a silane derivative characterized by the presence of an isocyano group and a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Properties
Molecular Formula |
C11H23NOSi |
|---|---|
Molecular Weight |
213.39 g/mol |
IUPAC Name |
tert-butyl-(2-isocyano-2-methylpropoxy)-dimethylsilane |
InChI |
InChI=1S/C11H23NOSi/c1-10(2,3)14(7,8)13-9-11(4,5)12-6/h9H2,1-5,7-8H3 |
InChI Key |
FGIZTMORZPJGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of new chemical bonds. The molecular pathways involved in these reactions are influenced by the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(ethynyl)dimethylsilane: Similar in structure but contains an ethynyl group instead of an isocyano group.
Tert-butyl isocyanide: Contains an isocyano group but lacks the silane moiety.
Uniqueness
Tert-butyl(2-isocyano-2-methylpropoxy)dimethylsilane is unique due to the combination of the isocyano group and the silane moiety, which imparts distinct chemical reactivity and applications compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


